molecular formula C26H45N11O9 B12521124 Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide CAS No. 664335-50-6

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide

Cat. No.: B12521124
CAS No.: 664335-50-6
M. Wt: 655.7 g/mol
InChI Key: IEMNVIQRZCYLDQ-IRXDYDNUSA-N
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Description

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Scientific Research Applications

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.

Uniqueness

Glycylglycylglycyl-L-prolyl-N-methylglycylglycylglycylglycyl-L-lysinamide is unique due to its specific sequence and the presence of N-methylglycine, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

664335-50-6

Molecular Formula

C26H45N11O9

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]-N-[2-[[2-[[2-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C26H45N11O9/c1-36(26(46)17-6-4-8-37(17)24(44)14-34-21(41)10-30-18(38)9-28)15-23(43)33-12-20(40)31-11-19(39)32-13-22(42)35-16(25(29)45)5-2-3-7-27/h16-17H,2-15,27-28H2,1H3,(H2,29,45)(H,30,38)(H,31,40)(H,32,39)(H,33,43)(H,34,41)(H,35,42)/t16-,17-/m0/s1

InChI Key

IEMNVIQRZCYLDQ-IRXDYDNUSA-N

Isomeric SMILES

CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CN(CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)N)C(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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